Ethyl 2-formylcinnamate

Overview

Description

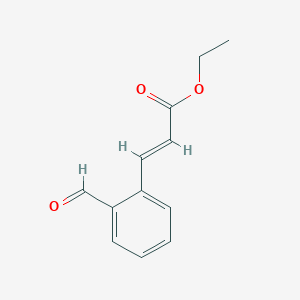

Ethyl 2-formylcinnamate is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is also known by its Chemical Abstracts Service (CAS) number 86867-62-1 .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of this compound.

Physical and Chemical Properties Analysis

This compound has a boiling point of 341.421ºC at 760 mmHg and a density of 1.144 g/cm3 .

Scientific Research Applications

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, including compounds like ferulic acid and its derivatives, have demonstrated potent antioxidant activities both in vitro and in vivo. These compounds are abundant in various food groups and exhibit antioxidant properties by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. The role of grains, fruits, vegetables, and red wine in disease risk reduction and health promotion could partly be attributed to their constituent hydroxycinnamates. This suggests a potential area of application for Ethyl 2-formylcinnamate in enhancing antioxidant properties in food or pharmaceutical products (Shahidi & Chandrasekara, 2010).

Environmental and Toxicological Considerations

Research on various ethyl esters, including ethyl glucuronide and ethyl tertiary-butyl ether, highlights the importance of understanding the environmental impact and toxicological effects of chemical compounds. The presence of ethyl esters in different matrices, such as water bodies and biological systems, raises concerns about their potential bioaccumulation and environmental toxicity. This underscores the need for studying this compound's environmental fate and toxicological profile to ensure its safe application in scientific research and industrial processes (Triolo et al., 2022).

Analytical Methods in Determining Compound Activity

A review of analytical methods used in determining antioxidant activity provides insights into the diverse techniques applicable for studying compounds like this compound. Techniques range from spectrophotometry-based assays to electrochemical biosensors, each with its advantages and limitations. Familiarity with these methods can facilitate the assessment of this compound's activities and interactions in various systems, thus broadening its application spectrum in scientific research (Munteanu & Apetrei, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-formylcinnamate is a synthetic compound Similar compounds, such as cinnamides and cinnamates, have been shown to exhibit antimicrobial activity . They interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

It’s suggested that similar compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

Cinnamates, a related group of compounds, are known to play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .

Pharmacokinetics

Pharmacokinetic evaluations and modeling are crucial to correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. These factors include the concentration of this compound used in fumigation, exposure duration, and environmental conditions such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

It is known that cinnamate derivatives, which Ethyl 2-formylcinnamate is part of, are precursors for various phenylpropanoid compounds including lignins, lignans, and others . These compounds are essential for the growth and development of plants .

Cellular Effects

It is known that cinnamate derivatives can have significant impacts on cellular processes . For instance, they are involved in the production of various di (lignans), polyphenols (lignins), and also substituted derivatives .

Molecular Mechanism

It is known that cinnamate and p-coumarate are substrates for methylation in certain biochemical reactions . This suggests that this compound might also be involved in similar reactions.

Temporal Effects in Laboratory Settings

It is known that ethyl cinnamate-based clearing procedures can be used to clear a wide range of tissues in several species, preserving a broad range of fluorescent proteins .

Dosage Effects in Animal Models

It is known that the effects of certain substances can vary greatly between different species and depending on the dosage .

Metabolic Pathways

This compound is likely involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds . This pathway plays a central role in plant secondary metabolism .

Transport and Distribution

It is known that cinnamate derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .

Properties

IUPAC Name |

ethyl (E)-3-(2-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQRPRCIESSITI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

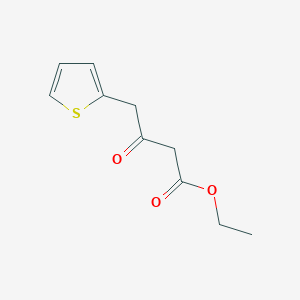

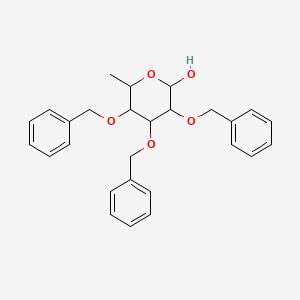

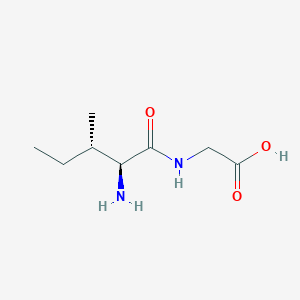

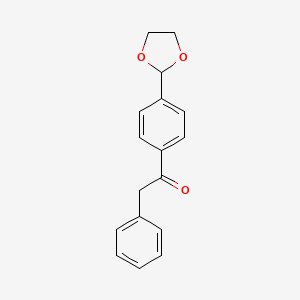

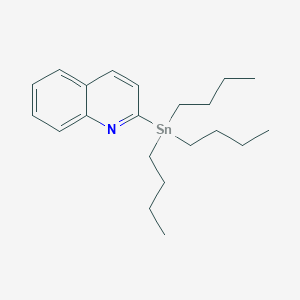

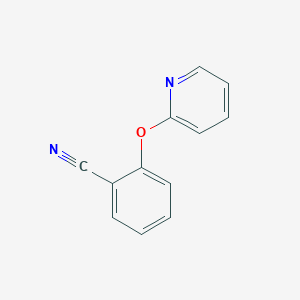

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)